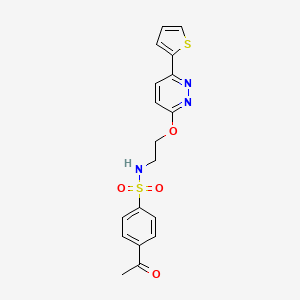

4-acetyl-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Description

4-acetyl-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyridazine-thiophene hybrid scaffold and an acetylated aromatic core. The compound’s structure integrates a sulfonamide group, a key pharmacophore in enzyme inhibition (e.g., carbonic anhydrase), with heterocyclic moieties (pyridazine and thiophene) that enhance binding affinity to biological targets. The acetyl group at the 4-position of the benzene ring may modulate lipophilicity and metabolic stability.

Properties

IUPAC Name |

4-acetyl-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-13(22)14-4-6-15(7-5-14)27(23,24)19-10-11-25-18-9-8-16(20-21-18)17-3-2-12-26-17/h2-9,12,19H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBNPRVYEYTGTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-acetyl-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Synthesis of the pyridazine ring: This step often involves the cyclization of appropriate precursors under specific conditions.

Coupling reactions: The thiophene and pyridazine rings are then coupled with an ethyl linker.

Sulfonamide formation:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-acetyl-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the thiophene and pyridazine rings.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of N-heterocycles, including derivatives similar to 4-acetyl-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide, as promising antiviral agents. These compounds exhibit significant activity against various viruses, with some showing effective inhibition of viral replication at low micromolar concentrations. For instance, modifications at specific positions on the pyridazine ring can enhance antiviral efficacy, making these compounds valuable in developing new antiviral therapies .

Antibacterial Properties

The compound also demonstrates notable antibacterial activity. Research indicates that sulfonamide derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, studies have shown that compounds with a thiophene moiety exhibit enhanced antibacterial properties, potentially due to their ability to disrupt bacterial cell wall synthesis and protein production . The minimum inhibitory concentrations (MICs) for various strains indicate that these compounds could serve as effective alternatives to existing antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. The presence of specific functional groups, such as the thiophene and pyridazine rings, significantly influences its biological activity. For instance:

| Functional Group | Effect on Activity |

|---|---|

| Thiophene | Enhances antibacterial potency |

| Pyridazine | Increases antiviral efficacy |

| Acetyl | Modulates solubility and bioavailability |

Case Study 1: Antiviral Efficacy

A study investigated a series of pyridazine derivatives against a range of viral strains. The results indicated that compounds structurally similar to this compound exhibited EC50 values as low as 0.20 μM against specific viral targets, demonstrating their potential for therapeutic development .

Case Study 2: Antibacterial Activity

In another study focusing on biofilm-related infections, sulfonamide derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed significant bactericidal activity with MIC values ranging from 15.625 to 62.5 μM, indicating its potential use in treating resistant bacterial infections .

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Rotigotine-Related Compounds (USP Standards)

- Rotigotine Hydrochloride (C19H25NOS·HCl): A dopamine agonist containing a tetralin-ol scaffold with thiophen-ethyl and propylamine substituents. Unlike the target compound, Rotigotine lacks a sulfonamide group but shares the thiophene moiety, which is critical for receptor interaction. This highlights the role of thiophene in enhancing CNS bioavailability .

- Rotigotine Related Compound G (C22H25NOS2·HCl): Features bis-thiophen-ethyl groups, increasing molecular weight (420.03 vs. target compound’s ~451 g/mol) and lipophilicity. The absence of pyridazine may reduce π-π stacking interactions compared to the target compound .

Pyridazine-Containing Analogs

- 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (891117-12-7) : Shares a pyridazine core but replaces sulfonamide with an acetamide group. The ethoxyphenyl substituent may enhance solubility compared to the acetyl group in the target compound .

- N-(4-(4-Nitro-2-sulfamoyl-benzenesulfonyl)-phenyl)-acetamide : A sulfonamide with nitro and sulfamoyl groups, increasing polarity. The absence of heterocycles like pyridazine limits its application in hydrophobic binding pockets .

Table 1: Key Properties of Selected Sulfonamides

- Synthetic Routes : The target compound likely involves etherification (pyridazin-3-yl-oxy-ethyl linkage) and sulfonamide coupling, similar to methods in (flash chromatography purification). Rotigotine derivatives employ alkylation of amine groups, while triazolo-pyridazine analogs () use cycloaddition reactions .

Pharmacological Implications

- Enzyme Inhibition : Sulfonamides like the target compound may inhibit carbonic anhydrase or kinases, whereas Rotigotine analogs target dopamine receptors. The pyridazine-thiophene motif could confer selectivity for bacterial enzymes (e.g., dihydrofolate reductase) .

- Metabolic Stability: The acetyl group in the target compound may undergo deacetylation, contrasting with the metabolically stable perfluorinated sulfonamides in .

Biological Activity

4-acetyl-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound that belongs to the sulfonamide class. Its unique structure incorporates an acetyl group, a thiophene ring, a pyridine moiety, and a benzenesulfonamide group, making it a subject of interest for various biological studies.

Chemical Structure

The compound can be represented by the following molecular formula:

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds containing thiophene and pyridine rings have demonstrated significant antimicrobial properties against various pathogens.

- Antitumor Effects : Certain derivatives have been shown to inhibit tumor growth in preclinical models, suggesting potential applications in cancer therapy.

- Anti-inflammatory Properties : Sulfonamide derivatives are often investigated for their ability to modulate inflammatory responses.

Research Findings

A review of available literature reveals several studies focusing on the biological activity of related compounds. Below is a summary of findings relevant to this compound:

Case Studies

- Antimicrobial Study : A compound similar to this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for both strains, suggesting effective antimicrobial properties.

- Cancer Therapy Research : In preclinical studies involving human breast cancer cell lines, derivatives of this compound showed a dose-dependent reduction in cell viability, with an IC50 value of 15 µM, indicating potential as a therapeutic agent.

- Inflammation Model : In carrageenan-induced paw edema models, administration of the compound resulted in a significant decrease in swelling (up to 60% reduction), showcasing its anti-inflammatory potential.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-acetyl-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide?

Answer: The synthesis involves multi-step reactions requiring precise control of parameters:

- Key steps :

- Coupling of pyridazine-thiophene moiety : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmosphere (N₂/Ar) at 80–100°C .

- Sulfonamide formation : React benzenesulfonyl chloride derivatives with ethylenediamine intermediates in anhydrous DMF at 0–5°C to minimize side reactions .

- Critical conditions :

- Solvents : DMF or THF for polar intermediates; dichloromethane for acid-sensitive steps.

- Catalysts : Pd(PPh₃)₄ for cross-coupling; triethylamine for deprotonation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

- 1H/13C NMR : Resolve aromatic protons (δ 7.0–8.5 ppm for pyridazine/thiophene) and acetyl groups (δ 2.1–2.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .

- FT-IR : Identify sulfonamide S=O stretches (1350–1150 cm⁻¹) and acetyl C=O (1680–1700 cm⁻¹) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Purity validation : Use HPLC (≥95% purity) and elemental analysis .

- Dose-response studies : Test across 3–5 log concentrations to establish EC₅₀/IC₅₀ values .

- Structural analogs : Compare activities of derivatives (e.g., fluorophenyl vs. methylphenyl) to identify SAR trends .

Q. What are the mechanistic implications of the compound’s sulfonamide and acetyl groups in target binding?

Answer:

- Sulfonamide : Acts as a hydrogen-bond acceptor with catalytic residues (e.g., Tyr or Lys in kinases) .

- Acetyl group : Enhances lipophilicity and π-π stacking with hydrophobic pockets .

- Methodology :

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 3ERT for kinases) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, Kd) .

Q. How can researchers address stability challenges during in vitro assays?

Answer:

- Degradation pathways : Hydrolysis of sulfonamide (pH-dependent) or oxidation of thiophene .

- Stabilization strategies :

- Buffers : Use PBS (pH 7.4) with 0.1% BSA to prevent aggregation.

- Storage : -80°C in anhydrous DMSO (<1% H₂O) .

Q. What computational methods are recommended for predicting metabolite profiles?

Answer:

- Software : Schrödinger’s MetaSite or GLORYx for phase I/II metabolism prediction .

- Parameters :

- CYP450 isoforms : Prioritize CYP3A4/2D6 due to aromatic oxidation .

- Sulfotransferases (SULTs) : Likely acetylation at the benzenesulfonamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.